

Troubleshooting inaccurate temperature measurements with the AMG8833.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG8380

Cat. No.: B605416

[Get Quote](#)

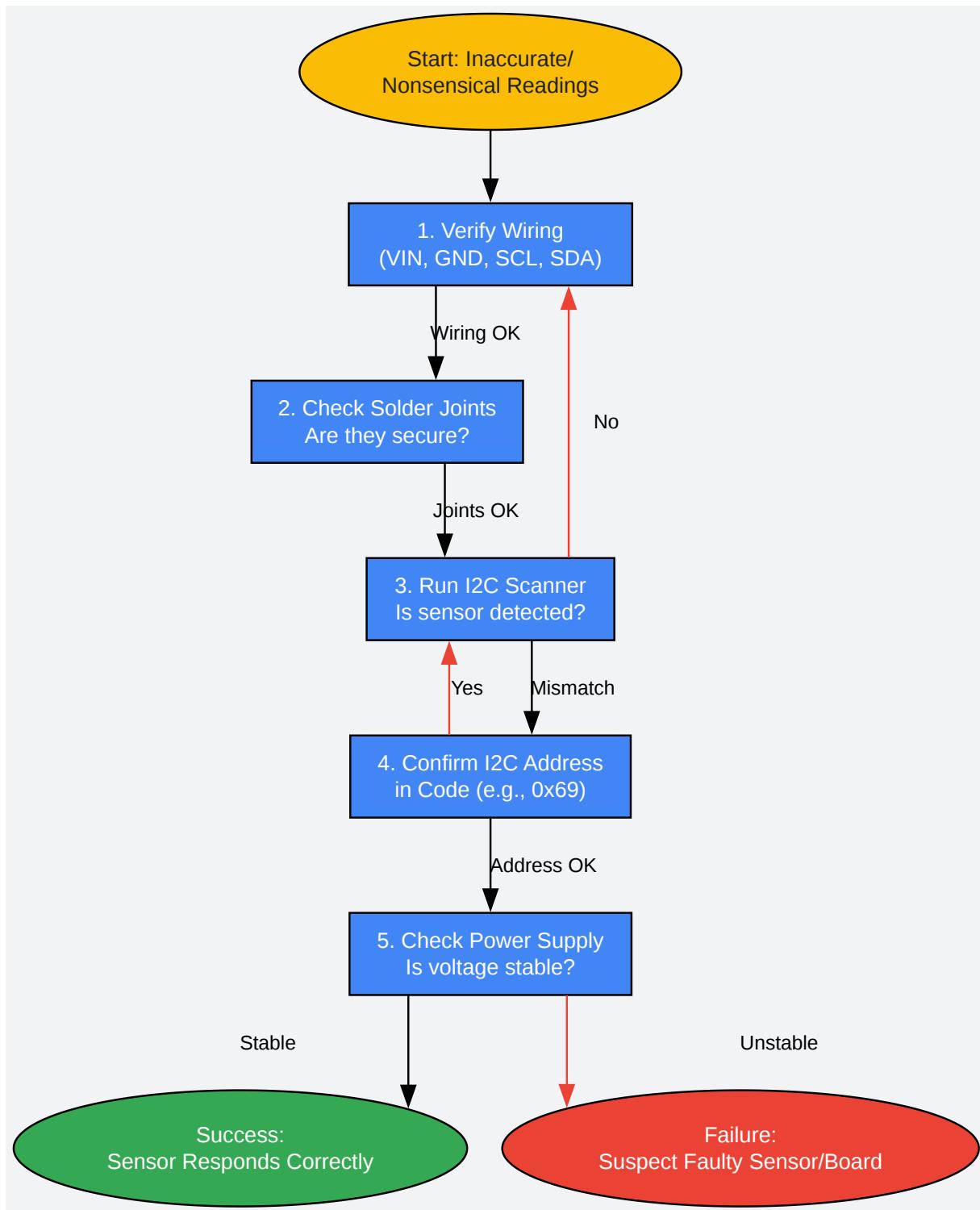
Technical Support Center: AMG8833 Thermal Sensor

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing inaccurate temperature measurements with the AMG8833 8x8 IR thermal camera sensor.

Frequently Asked Questions (FAQs)

Section 1: Initial Setup & Connection Problems

Q1: My sensor is outputting nonsensical values like -127.94°C, or extremely high/low random numbers. What's wrong?


This is a common issue that almost always points to a problem with the sensor's connection or initialization.

- **Check Wiring:** Ensure the sensor is wired correctly to your microcontroller. The four main connections are VIN (Power), GND (Ground), SCL (Serial Clock), and SDA (Serial Data). A faulty connection on any of these lines can prevent the microcontroller from communicating properly with the sensor.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Soldered Connections:** For reliable, long-term experiments, ensure the header pins are securely soldered to the sensor breakout board.[\[1\]](#)[\[4\]](#) Breadboard connections without

soldering can be unreliable and lead to intermittent failures.

- I2C Address: Verify that your code is using the correct I2C address for the sensor. The default address for many breakout boards is 0x69. However, if the AD0 pin is pulled to ground, the address may change to 0x68. You can use an I2C scanner script to confirm which address the sensor is responding to.
- Power Supply: The AMG8833 requires a stable power source. Breakout boards typically include a voltage regulator to handle 3V or 5V logic, but an unstable supply can still cause issues.

Below is a basic troubleshooting workflow for initial setup failures.

[Click to download full resolution via product page](#)

Caption: Initial troubleshooting workflow for AMG8833.

Section 2: Measurement Accuracy & Environmental Factors

Q2: The sensor readings are stable but seem to be consistently off by a few degrees compared to a reference thermometer. Why?

Several factors can cause a consistent offset in temperature readings. The AMG8833 has a specified accuracy of $\pm 2.5^{\circ}\text{C}$. Deviations within this range are normal. For larger, consistent offsets, consider the following:

- **Sensor's Self-Heating:** The sensor's own electronics can generate a small amount of heat, causing the onboard thermistor to read slightly higher than the true ambient temperature. Good experimental design involves allowing the sensor to acclimate to the ambient temperature before taking critical measurements.
- **Field of View (FOV):** Each of the 64 pixels has a viewing angle of about 7.5° , and the sensor as a whole has a 60° FOV. The temperature reported by a pixel is the average of all surfaces within its viewing cone. If your target object does not completely fill a pixel's FOV, the background temperature will be averaged into the reading, causing significant error.
- **Distance:** As the distance to the target increases, the area covered by each pixel grows. For an accurate temperature measurement of an object, it must fill the entire FOV of at least one pixel. The sensor can detect a human up to 7 meters away, but it cannot accurately measure temperature from that distance unless the target is very large.

AMG8833 Key Specifications

Specification	Value	Source(s)
Temperature Range	0°C to 80°C	
Accuracy	$\pm 2.5^{\circ}\text{C}$	
Temperature Resolution	0.25°C	
Array Size	8x8 (64 pixels)	
Field of View (Total)	$60^{\circ} \times 60^{\circ}$	

| Frame Rate | 1 to 10 Hz |

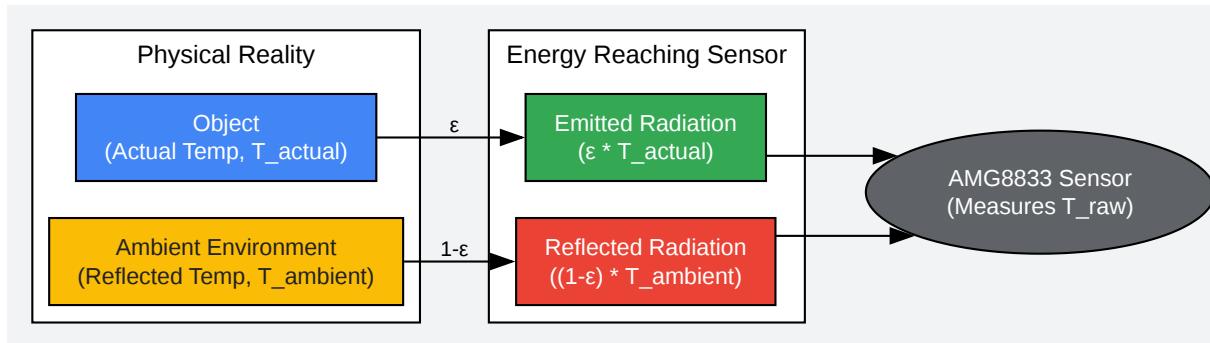
[Click to download full resolution via product page](#)

Caption: Analysis pathway for inaccurate temperature readings.

Section 3: Advanced Issues: Emissivity & Calibration

Q3: My readings of specific materials (e.g., aluminum, glass) are very inaccurate, even at close range. How can I fix this?

This problem is likely due to the emissivity of the material's surface. The AMG8833 is a passive sensor that measures the infrared (IR) energy radiated by an object to determine its temperature.


- **What is Emissivity?** Emissivity is a measure of how efficiently a surface emits thermal radiation, on a scale from 0 to 1. A perfect "black body" has an emissivity of 1. Shiny, reflective surfaces like polished metals have very low emissivity, meaning they emit little of their own thermal energy and reflect a lot of ambient thermal energy.
- **Sensor Limitation:** The AMG8833 sensor itself does not have a built-in setting to adjust for the emissivity of the target object. It assumes it is measuring a surface with high emissivity.
- **Software Correction:** To accurately measure low-emissivity surfaces, you must apply a correction formula in your software. This typically requires knowing the emissivity of the material and the ambient temperature reflected off the surface.

Common Emissivity Values

Material	Typical Emissivity (ϵ)
Water	0.95 - 0.96
Human Skin	0.98
Glass (Polished)	0.94
Plastic (Opaque)	0.95
Aluminum (Polished)	0.04 - 0.06
Aluminum (Anodized)	0.77

| Paint (Matte) | 0.90 - 0.95 |

Source: General physics and engineering handbooks.

[Click to download full resolution via product page](#)

Caption: Logical relationship of emissivity in IR measurement.

Q4: How can I perform a calibration for my specific experimental setup?

While the sensor is factory-calibrated, you can perform a user calibration to correct for linear offsets in your specific setup. For high-precision work, a professional black body calibrator is recommended. However, a practical two-point calibration can be performed in a lab environment.

Experimental Protocols

Protocol 1: Two-Point Calibration Check and Correction

This protocol allows you to determine a linear offset and gain correction for your sensor readings.

Objective: To characterize the sensor's response at two known temperature points and calculate correction factors.

Materials:

- AMG8833 sensor connected to a microcontroller.
- Two temperature-stable, high-emissivity targets.
 - Cold Target: A well-stirred ice water bath ($\approx 0^\circ\text{C}$).

- Hot Target: A container of boiling water ($\approx 100^{\circ}\text{C}$, adjust for altitude).
- A calibrated reference thermometer (e.g., thermocouple).
- A material with high, known emissivity to cover the targets (e.g., matte black waterproof tape, $\epsilon \approx 0.95$).

Methodology:

- Setup: Place the high-emissivity tape on the surface of the two water containers. This ensures you are measuring a consistent surface and not the water itself.
- Acclimatization: Power on the AMG8833 and let it stabilize at room temperature for at least 10 minutes.
- Cold Point Measurement:
 - Place the sensor at a fixed, close distance (e.g., 5 cm) from the surface of the ice water bath, ensuring the central pixels are aimed squarely at the target.
 - Record the raw temperature reading from one or more central pixels of the AMG8833 ($T_{\text{raw_cold}}$).
 - Simultaneously, measure the actual surface temperature with your reference thermometer ($T_{\text{ref_cold}}$).
- Hot Point Measurement:
 - Carefully move the sensor to the same fixed distance from the surface of the boiling water.
 - Record the raw temperature reading from the same central pixels ($T_{\text{raw_hot}}$).
 - Simultaneously, measure the actual surface temperature with your reference thermometer ($T_{\text{ref_hot}}$).
- Calculation of Correction Factors:
 - You now have two points: ($T_{\text{raw_cold}}$, $T_{\text{ref_cold}}$) and ($T_{\text{raw_hot}}$, $T_{\text{ref_hot}}$).

- Calculate the slope (gain correction, m) and offset (b):
 - $m = (T_{ref_hot} - T_{ref_cold}) / (T_{raw_hot} - T_{raw_cold})$
 - $b = T_{ref_hot} - (m * T_{raw_hot})$
- Implementation:
 - In your code, apply the correction to every raw reading (T_{raw}) from the sensor:
 - $T_{corrected} = (m * T_{raw}) + b$

This corrected value will provide significantly higher accuracy within the calibrated range for targets with similar high emissivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. forums.adafruit.com [forums.adafruit.com]
- 2. forum.arduino.cc [forum.arduino.cc]
- 3. How to Use Adafruit AMG8833 IR Camera FeatherWing: Pinouts, Specs, and Examples | Cirkit Designer docs.cirkitdesigner.com
- 4. forums.adafruit.com [forums.adafruit.com]
- To cite this document: BenchChem. [Troubleshooting inaccurate temperature measurements with the AMG8833.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605416#troubleshooting-inaccurate-temperature-measurements-with-the-amg8833>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com